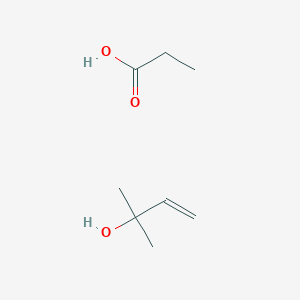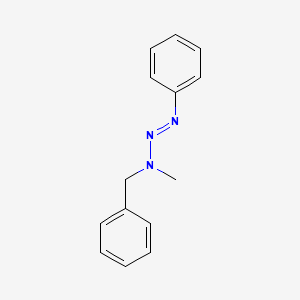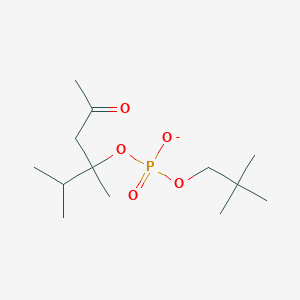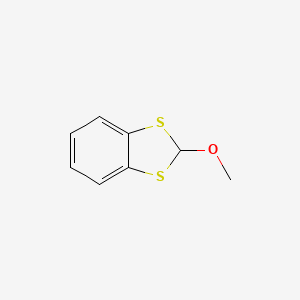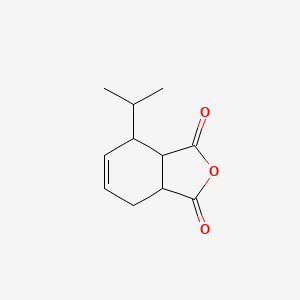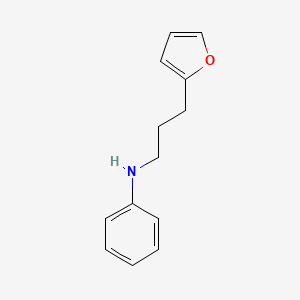
2(5H)-Furanone, 3-ethyl-5-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-ethyl-5-hexyl- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-ethyl-5-hexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 3-ethyl-5-hexyl-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production of 2(5H)-Furanone, 3-ethyl-5-hexyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-ethyl-5-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuranones.
Scientific Research Applications
2(5H)-Furanone, 3-ethyl-5-hexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism by which 2(5H)-Furanone, 3-ethyl-5-hexyl- exerts its effects involves interactions with specific molecular targets. The furanone ring can interact with enzymes and receptors, modulating their activity. The ethyl and hexyl substituents may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3-methyl-5-hexyl-
- 2(5H)-Furanone, 3-ethyl-5-pentyl-
- 2(5H)-Furanone, 3-propyl-5-hexyl-
Uniqueness
2(5H)-Furanone, 3-ethyl-5-hexyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
CAS No. |
55229-13-5 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
4-ethyl-2-hexyl-2H-furan-5-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h9,11H,3-8H2,1-2H3 |
InChI Key |
OEBLEFGLENEQJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=C(C(=O)O1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)

![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
